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Compound of Interest

Compound Name:
3,5-Dimethyl-1H-pyrazole-1-

carbothioamide

Cat. No.: B074793 Get Quote

Audience: Researchers, scientists, and drug development professionals.

These notes provide a summary of the biological activities, key experimental protocols, and

structure-activity relationships for pyrazole carbothioamide derivatives, a class of heterocyclic

compounds showing significant promise as antimicrobial and antifungal agents.[1][2] The

increasing prevalence of drug-resistant pathogens necessitates the discovery of novel

chemical scaffolds, and pyrazoles have emerged as a valuable pharmacophore in this effort.[1]

[3][4]

Quantitative Biological Activity Data
The antimicrobial and antifungal efficacy of pyrazole carbothioamide derivatives is typically

quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of

a compound that visibly inhibits microbial growth.[1][5] The data below, compiled from various

studies, showcases the activity of representative compounds against a range of bacterial and

fungal pathogens.
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Compound
ID

Derivative
Description

S. aureus E. coli B. subtilis Reference

5a

3-(4-

(dimethylami

no)phenyl)-5-

phenyl

15 15 20 [4]

5b

3-(4-

fluorophenyl)-

5-(4-

(dimethylami

no)phenyl)

15 15 25 [4]

5c

3-(4-

chlorophenyl)

-5-(4-

(dimethylami

no)phenyl)

10 10 15 [4]

21a

4-(2-(p-

tolyl)hydrazin

eylidene)-

pyrazole-1-

carbothiohydr

azide

62.5 125 62.5 [1]

Ciprofloxacin
Standard

Antibiotic
20 20 30 [4]

Chloramphen

icol

Standard

Antibiotic
125 250 125 [1]

Note: Lower MIC values indicate higher potency.

Table 2: Antifungal Activity of Pyrazole Carbothioamide
Derivatives (MIC in µg/mL)
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Compoun
d ID

Derivativ
e
Descripti
on

A. niger A. flavus
C.
albicans

Other
Fungi

Referenc
e

A7

Pyrazolone

-

carbothioa

mide

derivative

- - -

C. glabrata

(0.00012),

C.

neoforman

s (0.00012)

[3]

5b

3-(4-

fluorophen

yl)-5-(4-

(dimethyla

mino)phen

yl)

20 25 60 - [4]

5c

3-(4-

chlorophen

yl)-5-(4-

(dimethyla

mino)phen

yl)

15 20 65 - [4]

21a

4-(2-(p-

tolyl)hydraz

ineylidene)

-pyrazole-

1-

carbothioh

ydrazide

2.9 - 7.8 - [1]

Nystatin
Standard

Antifungal
25 25 20 - [4]

Clotrimazol

e

Standard

Antifungal
7.8 - 7.8 - [1]
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Note: The exceptionally low MIC values for compound A7 highlight its potent and specific

antifungal activity.[3]

Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for

the synthesis and evaluation of pyrazole carbothioamide derivatives.

Protocol 2.1: General Synthesis of Pyrazole
Carbothioamide Derivatives
This two-step process involves the initial synthesis of a chalcone intermediate, followed by a

cyclocondensation reaction with thiosemicarbazide.[4][6][7][8]

Step 1: Synthesis of Chalcone Intermediates (Claisen-Schmidt Condensation)

Dissolve an appropriate substituted acetophenone (10 mmol) and a substituted

benzaldehyde (10 mmol) in a suitable solvent such as ethanol or methanol.[4][7]

Add a catalytic amount of a base (e.g., 40% potassium hydroxide or sodium hydroxide

solution) to the mixture.[4][7]

Stir the reaction mixture at room temperature for 3-6 hours, monitoring the reaction progress

using Thin Layer Chromatography (TLC).[4][6]

Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone

product.[4]

Filter the solid, wash with cold water and dilute HCl, and then dry.[4]

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified

chalcone.[7]

Step 2: Synthesis of Pyrazole Carbothioamides (Cyclocondensation)

Reflux a mixture of the synthesized chalcone (1 mmol) and thiosemicarbazide or its

hydrochloride salt (1 mmol) in a solvent like glacial acetic acid or ethanol.[6][8] An acid or

base catalyst may be employed.[8][9]
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Heat the mixture under reflux for 4-8 hours. Monitor the reaction via TLC.[6][8]

After completion, cool the reaction mixture to room temperature.

Pour the cooled mixture into ice water to precipitate the final pyrazole carbothioamide

derivative.

Filter, wash the solid with water, and dry.

Purify the crude product by recrystallization from a solvent such as ethanol to yield the final

compound.

Confirm the structure of the synthesized compound using spectroscopic methods like FT-IR,

¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8][10]

Protocol 2.2: In Vitro Antimicrobial Susceptibility Testing
(Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the

synthesized compounds and is based on standardized methods.[5][11][12][13]

Preparation of Media and Plates: Fill the wells of a 96-well microtiter plate with a suitable

sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for

fungi).[13][14]

Compound Preparation: Dissolve the synthesized pyrazole carbothioamide derivatives in a

suitable solvent (e.g., DMSO) to create a stock solution.

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution directly in

the microtiter plate to achieve a range of decreasing concentrations. The final volume in

each well is typically 50-100 µL.[13]

Inoculum Preparation: Prepare a standardized microbial inoculum from a fresh culture,

adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately

1-5 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final target concentration of 5

x 10⁵ CFU/mL in each well after inoculation.[11]
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Inoculation: Add the prepared microbial inoculum to each well containing the test compound.

Include positive controls (microbes in broth, no compound) and negative controls (broth

only).

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified

period (16-24 hours for bacteria, 24-48 hours for fungi).[12]

MIC Determination: After incubation, determine the MIC by visually inspecting the plates. The

MIC is the lowest compound concentration that shows no visible turbidity or growth.[12][13]

Visualized Workflows and Relationships
General Experimental Workflow
The following diagram illustrates the typical workflow for the synthesis and evaluation of novel

pyrazole carbothioamide derivatives.
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General workflow for synthesis and antimicrobial screening.
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Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies reveal how chemical modifications to the pyrazole

carbothioamide scaffold influence biological activity. The nature and position of substituents on

the aromatic rings are critical.[15]

R¹-Aryl Pyrazole-Carbothioamide Core R²-Aryl

Substituents at R¹ Substituents at R² C=S Group

 Essential Moiety 

Halogen groups (e.g., -Cl, -F)
often enhance activity.

Electron-withdrawing groups can be favorable.

Electron-donating groups like
-N(CH₃)₂ have shown potent activity.

Modifications here significantly impact potency.

The thiocarbonyl (C=S) group is often crucial
for the observed biological activity.

Click to download full resolution via product page

Key structure-activity relationships for pyrazole carbothioamides.

Proposed Antifungal Mechanism of Action
While the exact mechanism can vary, some potent pyrazolone carbothioamide derivatives have

been shown to act by disrupting fungal homeostasis.[3] Other related pyrazole derivatives are

known inhibitors of succinate dehydrogenase (SDH), a key enzyme in fungal respiration.[16]

[17]
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Antifungal mechanism for select pyrazolone carbothioamides.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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